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Potassium iodate

Food Fortification Nutritional Chemistry Thermal Stability

Potassium iodate is the oxidant of choice where potassium iodide fails. Unlike KI (a reducing agent), KIO₃ actively modifies dough rheology—boosting loaf volume and crumb structure in no-time baking at 1–2 mg/serving. For salt fortification, KIO₃ resists sublimation and oxidation under high humidity and temperature, ensuring iodine retention through shelf life and cooking. As a primary volumetric standard, its precise aqueous solubility (92 g/L at 20°C) and NIST SRM traceability eliminate standardization errors. In thyroid blocking, KIO₃ matches KI efficacy and offers extended protection at double dosage 8 h post-exposure. Select KIO₃ where oxidative functionality, thermal endurance, or metrological accuracy cannot be compromised by KI substitution.

Molecular Formula IKO3
Molecular Weight 214.001 g/mol
CAS No. 7758-05-6
Cat. No. B147811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium iodate
CAS7758-05-6
Synonymspotassium iodate
Molecular FormulaIKO3
Molecular Weight214.001 g/mol
Structural Identifiers
SMILES[O-]I(=O)=O.[K+]
InChIInChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
InChIKeyJLKDVMWYMMLWTI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.74 g/100 cc water @ 0 °C;  32.3 g/100 cc @ 100 °C;  insol in alc, nitric acid;  sol in potassium iodide
Sol in dil sulfuric acid
9.16 g/100 g H20 at 25 °C

Potassium Iodate (CAS 7758-05-6) for Salt Iodization, Dough Conditioning, and Analytical Standards: A Procurement-Focused Baseline


Potassium iodate (KIO₃) is an inorganic oxidizing agent with an iodine content of 59.5%, available as a white, crystalline powder [1]. It is primarily utilized in three distinct applications: as an iodine fortificant in salt for nutritional prophylaxis [2], as a fast-acting dough conditioner in industrial baking [3], and as a volumetric standard in analytical chemistry [4]. Its selection over alternative iodine sources such as potassium iodide (KI) or calcium iodate is driven by quantifiable differences in thermal stability, oxidation state, and functional activity in specific end-use matrices [5].

Why Potassium Iodate Cannot Be Simply Replaced by Potassium Iodide in Critical Formulations and Standardized Workflows


Direct substitution of potassium iodate (KIO₃) with potassium iodide (KI) in industrial or analytical applications frequently fails due to fundamental differences in oxidation state (I⁵⁺ vs. I⁻) and thermal stability. While both compounds serve as iodine sources, KIO₃ is an oxidizing agent that actively modifies the rheological properties of dough [1], whereas KI is a reducing agent with no dough-conditioning function. In nutritional fortification, KIO₃ demonstrates markedly higher retention under humid or high-temperature storage conditions compared to KI, which is prone to oxidation and sublimation [2]. Consequently, using KI in a KIO₃-optimized process will result in functional failure (e.g., collapse of bread structure) or non-compliance with regulatory iodine retention standards. The following section provides the specific quantitative evidence required to verify and justify the procurement of Potassium Iodate over its closest analog.

Potassium Iodate vs. Potassium Iodide and Potassium Periodate: Quantitative Comparative Evidence for Scientific Procurement


Thermal Stability and Iodine Retention in Fortified Salt: KIO₃ Outperforms KI in Simulated Cooking Conditions

Potassium iodate (KIO₃) exhibits significantly lower iodine loss compared to potassium iodide (KI) when subjected to simulated cooking temperatures in aqueous media. This stability differential directly impacts the effective iodine concentration delivered to consumers in iodized salt programs [1].

Food Fortification Nutritional Chemistry Thermal Stability

Dough Rheology and Bread Loaf Volume: KIO₃ Improves Gluten Strength and Baking Performance Over Untreated Control

The addition of potassium iodate (KIO₃) at 1-2 mg per serving significantly modifies the farinographic properties of wheat-spelt dough and enhances the quality of the final baked product. Specifically, increasing doses of KIO₃ reduce dough development time and prolong dough stability. These rheological improvements translate directly into a higher loaf volume and increased cambering compared to a control sample with no added oxidant [1].

Baking Science Rheology Food Additives

Thyroid Blocking Efficacy: KIO₃ is Equipotent to KI for Radioprotection in a Rat Model

In a direct comparative study assessing the blockade of radioactive iodine (¹³¹I) uptake by the thyroid gland, potassium iodate (KIO₃) was found to be equally effective as potassium iodide (KI). Furthermore, the study demonstrated that KIO₃ retains its blocking efficacy even when administered 8 hours post-exposure, provided the dosage is doubled compared to the standard single dose. In contrast, a single standard dose of KI does not show appreciable thyroid blocking properties after 8 hours [1].

Radioprotection Nuclear Medicine Thyroid Pharmacology

Acute Oral Toxicity Profile: KIO₃ Exhibits Higher Acute Oral LD50 in Mice Compared to KI via Intraperitoneal Route, Highlighting Route-Dependent Safety Considerations

Toxicological assessment reveals that potassium iodate (KIO₃) and potassium iodide (KI) have distinct acute toxicity profiles that are dependent on the route of administration. A key finding from single-dose acute toxicity experiments in white Swiss mice indicates that the oral LD50 for KIO₃ is approximately six times higher than its intraperitoneal LD50 [1]. While KI has a reported oral LD50 of 2779 mg/kg [2], direct head-to-head oral LD50 data for KIO₃ in the same study system is not provided; however, the study notes that the relative toxicities of iodates and iodides depend on route of administration and previous treatment of the mice [1].

Toxicology Safety Assessment Acute Toxicity

Aqueous Solubility: KIO₃ Demonstrates Moderate Solubility (92 g/L at 20°C) Enabling Precise Analytical Standard Preparation

Potassium iodate (KIO₃) has a well-defined aqueous solubility of 92 g/L at 20°C . This physical property is essential for its role as a primary standard in iodometric titrations, where precise and reproducible solution concentrations are required. In contrast, potassium periodate (KIO₄) exhibits much lower solubility, being described as 'slightly soluble in cold water' [1]. This solubility differential makes KIO₃ the preferred choice for preparing accurate volumetric standard solutions traceable to NIST SRM [2].

Analytical Chemistry Volumetric Analysis Physical Properties

Iodine Biofortification Efficiency in Plants: KI Achieves 2-7x Higher Iodine Accumulation than KIO₃ in Cabbage Hydroponics

In a hydroponic study with cabbage plants (Brassica oleracea), potassium iodide (KI) treatment resulted in significantly higher iodine accumulation in plant tissues compared to potassium iodate (KIO₃). The iodide treatment was 2-7 times more efficient than the iodate treatment at delivering iodine to the plant [1]. Despite this lower accumulation efficiency, the KIO₃ treatment uniquely stimulated biomass production at concentrations less than 0.5 mg/L, an effect not observed with KI treatment [1].

Agronomy Biofortification Plant Nutrition

Potassium Iodate (CAS 7758-05-6): Evidence-Backed Application Scenarios for Procurement and R&D


National Salt Iodization Programs in Tropical and High-Humidity Climates

Procure Potassium Iodate (KIO₃) for the fortification of table salt in regions where high ambient humidity or elevated storage temperatures are common. The evidence demonstrates that KIO₃ exhibits superior thermal stability and lower iodine loss during simulated cooking compared to potassium iodide (KI) [1][2]. Its resistance to moisture and heat ensures that the target iodine concentration is maintained throughout the product's shelf life and during consumer cooking, thereby meeting public health objectives for iodine deficiency prevention [3].

Industrial Bakery Production Requiring Fast-Acting Dough Conditioners for Volume Enhancement

Select Potassium Iodate as a fast-acting dough oxidant in no-time dough processes or continuous bread-making systems. Quantitative baking tests confirm that the addition of KIO₃ at levels of 1-2 mg per serving increases loaf volume and cambering relative to untreated controls, while also reducing dough development time and prolonging stability [4]. This functional benefit is not achievable with non-oxidizing iodine sources like KI. Optimal performance is observed at specific low dosages, as higher concentrations can negatively impact sensory quality [4].

Emergency Radiological Stockpiles for Thyroid Blocking in Nuclear Incidents

Procure Potassium Iodate tablets or solutions as a stockpiled alternative to Potassium Iodide for thyroid blocking following radioactive iodine exposure. Direct comparative evidence in a rat model confirms that KIO₃ is equally effective as KI at blocking ¹³¹I uptake [5]. Furthermore, the study indicates that KIO₃ maintains blocking efficacy at 8 hours post-exposure when administered at twice the standard dose, a property that may offer operational flexibility in emergency response scenarios where immediate KI administration is not feasible [5].

Analytical Chemistry Laboratories Requiring NIST-Traceable Primary Standards for Iodometry

Specify Potassium Iodate as a primary standard for the preparation of volumetric solutions used in iodometric titrations. Its well-characterized physical properties, including a precise aqueous solubility of 92 g/L at 20°C , enable the accurate gravimetric preparation of standard solutions. In contrast, related periodate salts (e.g., KIO₄) have low cold-water solubility that hinders precise room-temperature standard preparation. Commercially available KIO₃ volumetric standards are manufactured under stringent conditions and are traceable to NIST SRM, ensuring analytical reliability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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